molecular formula C9H10ClNO2 B1311018 (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate CAS No. 43189-43-1

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Cat. No. B1311018
CAS RN: 43189-43-1
M. Wt: 199.63 g/mol
InChI Key: WEWZTDMEYWXSRG-MRVPVSSYSA-N
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Description

“®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is a chemical compound with the molecular formula C9H10ClNO2 . It is also known by its IUPAC name, methyl (2R)-amino (4-chlorophenyl)ethanoate hydrochloride . The compound has a molecular weight of 236.1 .


Molecular Structure Analysis

The InChI code for “®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is 1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

“®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Developments in Synthesis

The synthesis of clopidogrel, a drug with a core structure somewhat analogous to "(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate," showcases advancements in synthetic methodologies for pharmaceuticals. Although the focus here is on the S-enantiomer for its antithrombotic activity, the comprehensive review of synthetic methods is indicative of the broader interest and challenges in synthesizing chirally pure compounds for medical applications (Saeed et al., 2017).

Environmental Science and Biodegradation

Research into methanogenic pathways and the impact of chlorophenols on the environment reflects the environmental science applications of compounds related to "this compound." These studies highlight the importance of understanding how such compounds and their derivatives behave in natural settings and their potential impacts or applications in bioremediation efforts (Conrad, 2005).

Analytical Chemistry

The ninhydrin reaction, used for the analysis of amino acids, peptides, and proteins, underscores the utility of chemical reactions in analytical chemistry, including the analysis of compounds with functionalities similar to "this compound." Such methodologies are crucial for the qualitative and quantitative analysis of compounds in agricultural, biomedical, and environmental samples (Friedman, 2004).

Neurochemistry

Studies on brain serotonergic systems using labeled alpha-methyl-L-tryptophan highlight the neurochemical research applications, illustrating how analogs and derivatives of amino acids, similar to "this compound," can be employed to understand neurotransmitter synthesis and function in the brain (Diksic & Young, 2001).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Biochemical Analysis

Biochemical Properties

®-Methyl 2-amino-2-(4-chlorophenyl)acetate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups. The compound’s interaction with these enzymes can influence the rate of biochemical reactions and the overall metabolic flux within cells. Additionally, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By affecting gene expression, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can alter the production of proteins involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate in laboratory settings have been studied extensively. The compound’s stability and degradation over time can impact its effectiveness in biochemical assays and cellular studies. It has been observed that ®-Methyl 2-amino-2-(4-chlorophenyl)acetate remains stable under standard laboratory conditions for extended periods, but its activity may decrease over time due to gradual degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

®-Methyl 2-amino-2-(4-chlorophenyl)acetate is involved in various metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. It interacts with enzymes such as aminotransferases and decarboxylases, which facilitate the conversion of amino acids into neurotransmitters and other bioactive compounds. The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. Once inside the cell, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate may be localized to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, its presence in the endoplasmic reticulum can affect protein folding and secretion processes .

properties

IUPAC Name

methyl (2R)-2-amino-2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWZTDMEYWXSRG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427718
Record name Methyl (2R)-amino(4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43189-43-1
Record name Methyl (2R)-amino(4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43189-43-1
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